3-(2,6-Dichlorophenyl)propan-1-amine is an organic compound characterized by its unique structure and chemical properties. It has the molecular formula C9H10Cl2N and is classified as an amine due to the presence of an amino group attached to a propan-1 backbone. The compound is notable for its dichlorophenyl substituent, which contributes to its biological activity and potential applications in pharmaceuticals.
The compound can be synthesized through various chemical processes, primarily involving the reduction of corresponding alcohol or aldehyde precursors. Its synthesis and characterization have been documented in several scientific publications and patents, indicating its relevance in medicinal chemistry and related fields.
3-(2,6-Dichlorophenyl)propan-1-amine falls under the category of aliphatic amines. Its classification is significant for understanding its reactivity and interactions with biological systems. The compound's dichlorophenyl group also categorizes it under halogenated aromatic compounds, which often exhibit unique chemical behaviors due to the electronegative chlorine atoms.
The synthesis of 3-(2,6-Dichlorophenyl)propan-1-amine typically involves the following methods:
The reduction process typically requires anhydrous conditions to prevent moisture from interfering with the reaction. The use of solvents like diethyl ether or tetrahydrofuran is common to ensure optimal solubility of reactants and products.
3-(2,6-Dichlorophenyl)propan-1-amine participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(2,6-Dichlorophenyl)propan-1-amine primarily involves its interaction with biological receptors, particularly in the central nervous system. The compound acts as a modulator for neurotransmitter systems, influencing dopamine receptor activity.
Research indicates that this compound may enhance dopaminergic signaling pathways, potentially making it useful in treating conditions such as depression or schizophrenia . Its efficacy and safety profile are subjects of ongoing pharmacological studies.
Relevant data from spectral analyses (NMR, IR) can provide further insights into its structural characteristics.
3-(2,6-Dichlorophenyl)propan-1-amine has potential applications in various scientific fields:
The development of 3-(2,6-dichlorophenyl)propan-1-amine represents a strategic evolution in medicinal chemistry's exploration of bioactive phenalkylamine scaffolds. Emerging in the late 20th century as synthetic organic methodologies advanced, this compound capitalized on earlier observations regarding the pharmacological advantages of meta-chlorine substitutions on aromatic systems. The 2,6-dichloro configuration was specifically designed to exploit the steric and electronic effects of ortho-chlorine atoms, which confer enhanced metabolic stability and receptor binding specificity compared to monosubstituted phenylpropanamines [3] [5]. Initially characterized as a synthetic intermediate, its potential became evident through structural similarity to neuroactive compounds like tranylcypromine (a propylamine-derived monoamine oxidase inhibitor) and various adrenergic ligands [7]. The compound's emergence coincided with a paradigm shift toward targeted neurotherapeutic agents, positioning it as a versatile scaffold for central nervous system (CNS) drug development. Early pharmacological assessments revealed its unexpected affinity for monoamine transporters, spurring dedicated research into its mechanism and optimization [5] [9].
The structural versatility of 3-(2,6-dichlorophenyl)propan-1-amine has spawned diverse analogues with distinct pharmacological profiles, primarily through modifications to three regions: the aromatic system, the aliphatic chain, and the amine functionality. Key derivatives include:
Positional Isomers: Substitution pattern variations significantly alter bioactivity. The 3,5-dichloro isomer (2-(3,5-dichlorophenyl)propan-2-amine) exhibits a tertiary amine structure that enhances lipophilicity and CNS penetration, whereas the 2,3-dichloro configuration reduces steric hindrance near the amine attachment point [5] [9].
Alkyl-Substituted Derivatives: Adding methyl groups at the propanamine β-carbon yields compounds like 3-(2,6-dichlorophenyl)-2,2-dimethylpropan-1-amine. This modification increases steric bulk, elevating dopamine transporter (DAT) inhibition potency (IC₅₀ = 120 nM) due to enforced conformational restriction that favors target engagement [5].
Advanced Hybrid Scaffolds: Incorporating the dichlorophenylpropanamine motif into bivalent ligands has yielded innovative neuroactive agents. Examples include opioid-dopamine hybrids where this moiety serves as a dopamine D3 receptor-targeting pharmacophore linked to μ-opioid receptor agonists like loperamide derivatives, designed to deliver analgesia with reduced abuse liability [1].
Table 1: Structural and Pharmacological Comparison of Key Dichlorophenylpropanamine Analogues
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution Pattern | Key Structural Features | Reported Pharmacological Notes |
---|---|---|---|---|---|
3-(2,6-Dichlorophenyl)propan-1-amine | C₉H₁₁Cl₂N | 204.09 | 2,6- | Primary amine; flexible propan chain | Moderate DAT affinity; precursor to neuroactive hybrids |
3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine | C₁₁H₁₅Cl₂N | 232.15 | 2,6- | β,β-dimethyl substitution; primary amine | Enhanced DAT inhibition (IC₅₀ = 120 nM) |
2-(3,5-Dichlorophenyl)propan-2-amine | C₉H₁₁Cl₂N | 204.09 | 3,5- | Tertiary amine; α-methyl branching | Increased lipophilicity; altered receptor selectivity |
Bivalent opioid-D3 hybrids | Variable | >500 | 2,6- (in propanamine unit) | Tethered to opioid pharmacophores (e.g., TRV130 derivatives) | Dual MOR agonism / D3R antagonism [1] |
Table 2: Electronic and Steric Properties Influencing Isomer Activity
Property | 2,6-Dichloro Isomer | 3,5-Dichloro Isomer | 2,3-Dichloro Isomer |
---|---|---|---|
Dipole Moment | Lower (symmetrical cancellation) | Moderate (C₂ᵥ symmetry) | Higher (asymmetric) |
Amine pKₐ Prediction | ~9.5–10.5 | ~10.0–11.0 | ~9.0–10.0 |
Steric Hindrance at Amine | High (ortho-Cl proximity) | Moderate | Low |
Conformational Flexibility | Restricted (Cl···H-N interactions) | Moderate | High |
Neuropharmacological Applications: The compound's primary significance lies in its affinity for monoaminergic targets. As a DAT inhibitor (IC₅₀ = 120 nM for dimethyl analogue), it provides a structural template for developing novel psychostimulant alternatives or addiction therapeutics [5]. Its integration into bivalent ligands exemplifies rational multitarget drug design—e.g., molecules combining μ-opioid receptor (MOR) agonism and dopamine D3 receptor (D3R) antagonism exploit this scaffold to simultaneously deliver analgesia and reduce abuse potential. Such hybrids exhibit optimized Central Nervous System Multiparameter Optimization (CNS-MPO) scores, predicting enhanced blood-brain barrier permeability [1] [10]. Recent studies also explore its role in allosteric modulation of cannabinoid CB1 receptors, where diarylurea derivatives demonstrate potential in attenuating cocaine-seeking behavior [10].
Table 3: Key Neuropharmacological Targets and Hybrid Derivatives
Target System | Derivative Class | Biological Activity | Therapeutic Potential |
---|---|---|---|
Dopamine Transporter (DAT) | 2,2-Dimethylpropanamine | Reuptake inhibition (IC₅₀ = 120 nM) | Stimulant development |
μ-Opioid/Dopamine D3 Receptor | Bivalent MOR-D3R ligands | MOR agonism + D3R antagonism (e.g., compound 46 [1]) | Analgesia with reduced addiction liability |
Cannabinoid CB1 Receptor | Diarylurea-CB1 modulators | Allosteric inhibition of cocaine-seeking behavior | Addiction relapse prevention [10] |
Synthetic Utility: The propanamine chain serves as a versatile building block in organic synthesis. Key reactions include:
Table 4: Representative Synthetic Routes and Applications
Synthetic Pathway | Key Intermediate | Conditions | Application |
---|---|---|---|
Alkylation-Hydrogenation | 2,6-Dichlorophenylacetonitrile | 1) Alkylation; 2) Pd/C, H₂ | Primary amine synthesis [5] |
Reductive Amination | 2,6-Dichlorophenylpropanal | NaBH₃CN, amine nucleophile | Secondary/tertiary amine libraries |
Bivalent Ligand Synthesis (Click Chemistry) | Azide-functionalized propanamine | CuSO₄, sodium ascorbate | Opioid-dopamine hybrids [1] |
The ongoing exploration of 3-(2,6-dichlorophenyl)propan-1-amine underscores its dual role as a bioactive scaffold and synthetic linchpin. Future directions include developing isoform-selective allosteric modulators and leveraging computational models to predictively optimize its multifaceted pharmacology.
Complete Compound List Referenced:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9